3-Fluoro-8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-Fluoro-8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom, an azabicyclo octane ring, and a phenyloxan group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the azabicyclo octane ring and the introduction of the fluorine atom and phenyloxan group. Common synthetic routes may include:
Formation of the Azabicyclo Octane Ring: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Phenyloxan Group: This step may involve nucleophilic substitution reactions using suitable phenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Fluoro-8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The fluorine atom and azabicyclo octane ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Palladium(II) acetate: Known for its catalytic properties in organic synthesis.
Noble gas compounds: Exhibit unique reactivity due to their electron configurations.
Rare-earth elements: Used in various high-tech applications due to their unique electronic properties.
Uniqueness
3-Fluoro-8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[321]octane stands out due to its specific structural features, such as the combination of a fluorine atom, azabicyclo octane ring, and phenyloxan group
Properties
IUPAC Name |
(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO2/c20-15-12-16-6-7-17(13-15)21(16)18(22)19(8-10-23-11-9-19)14-4-2-1-3-5-14/h1-5,15-17H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQCDICVNAAIPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3(CCOCC3)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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